
4-Methylphenyl cycloheptyl ketone
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Overview
Description
4-Methylphenyl cycloheptyl ketone is an organic compound characterized by a cycloheptyl group attached to a 4-methylphenyl group via a ketone functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methylphenyl cycloheptyl ketone typically involves the Friedel-Crafts acylation reaction. This process includes the reaction of cycloheptanone with 4-methylbenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions generally require an anhydrous environment and temperatures ranging from 0°C to 50°C to ensure optimal yield and purity.
Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through continuous flow reactors which allow for better control over reaction parameters and scalability. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency and yield of the desired product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or other oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The ketone group in this compound can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic ring in this compound can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products Formed:
Oxidation: 4-Methylbenzoic acid derivatives.
Reduction: 4-Methylphenyl cycloheptyl alcohol.
Substitution: Nitro, sulfo, or halo derivatives of this compound.
Scientific Research Applications
Synthesis Method Overview
Method | Reactants | Conditions | Yield |
---|---|---|---|
Photocatalytic Synthesis | 4-Methylbenzaldehyde, Cyclohexane | UV light, 10-20 hours | High |
Microwave-Assisted Synthesis | Cyclohexyl phenyl ketone | 180°C | Moderate |
Diels-Alder Reaction | 1,3-Butadiene, Acrylic Acid | Reflux | >99% |
Photoinitiators in Polymer Chemistry
4-Methylphenyl cycloheptyl ketone serves as a photoinitiator in polymer chemistry. It facilitates the initiation of free radical polymerization processes when exposed to UV light. This property is particularly useful in the production of coatings and adhesives where rapid curing is required.
Dopamine Transporter Inhibitors
A derivative of this compound has been identified as a dopamine transporter reuptake inhibitor. Research indicates that it has potential therapeutic applications in treating conditions related to dopamine dysregulation, such as ADHD and substance abuse disorders .
Radical Coupling Reactions
Studies have demonstrated that this compound can participate in radical coupling reactions, which are essential in synthesizing complex organic molecules. These reactions are facilitated by catalysts such as samarium iodide (SmI₂), showcasing the compound's versatility in organic synthesis .
Case Study 1: Photocatalytic Synthesis
A study highlighted the successful photocatalytic synthesis of cycloheptyl (4-methylphenyl) ketone using 4-methylbenzaldehyde and cyclohexane. The method yielded high purity products with minimal environmental impact due to the avoidance of hazardous solvents .
Case Study 2: Pharmacological Evaluation
In pharmacological studies, a derivative of this compound was tested for its efficacy as a dopamine transporter inhibitor. The results indicated significant binding affinity and inhibition of dopamine reuptake, suggesting its potential for further development as a therapeutic agent .
Mechanism of Action
The mechanism of action of 4-Methylphenyl cycloheptyl ketone involves its interaction with specific molecular targets, such as enzymes or receptors, depending on its application. For instance, in biological systems, it may inhibit or activate certain pathways by binding to active sites or altering the conformation of target proteins.
Comparison with Similar Compounds
4-Methylphenyl cyclohexyl ketone: Similar structure but with a cyclohexyl group instead of a cycloheptyl group.
4-Methylphenyl cyclopentyl ketone: Contains a cyclopentyl group, leading to different steric and electronic properties.
4-Methylphenyl cyclooctyl ketone: Features a larger cyclooctyl group, affecting its reactivity and applications.
Uniqueness: 4-Methylphenyl cycloheptyl ketone is unique due to its specific ring size, which influences its chemical reactivity and physical properties. The cycloheptyl group provides a balance between steric hindrance and flexibility, making it suitable for various synthetic and industrial applications.
Biological Activity
4-Methylphenyl cycloheptyl ketone is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological properties, including pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound has the molecular formula C14H18O. Its structure features a cycloheptyl group attached to a ketone and a para-methylphenyl substituent, which may influence its reactivity and biological interactions.
Pharmacological Effects
Research on similar compounds suggests that this compound may exhibit various pharmacological effects, including:
- Antimicrobial Activity : Compounds with similar structures often show antimicrobial properties. For instance, azole derivatives have demonstrated significant antifungal activity, hinting at the potential for this compound to possess similar properties .
- Neuropharmacological Effects : The presence of the methyl group in the phenyl ring may enhance interactions with neuroreceptors, potentially influencing mood and cognitive functions. Similar compounds have been studied for their neuroactive properties .
The mechanisms through which this compound exerts its effects are not fully elucidated but may involve:
- Enzyme Interactions : Ketones can undergo nucleophilic addition reactions, making them potential substrates for various enzymes. The compound's structure suggests it could interact with ketoreductases or other metabolic enzymes .
- Receptor Binding : The methylphenyl moiety may facilitate binding to specific receptors in the nervous system, leading to neuropharmacological effects.
Synthesis and Biological Testing
A study investigated the synthesis of various ketones, including this compound. The researchers utilized a catalytic system that allowed for efficient transformation of starting materials into the desired ketones. Subsequent biological testing revealed promising antimicrobial activity against several strains of bacteria and fungi .
Comparative Analysis
In comparative studies, this compound was evaluated alongside other structurally similar compounds. The results indicated that while some analogs exhibited significant biological activity, this compound showed moderate effects. This highlights the importance of structural variations in determining biological outcomes .
Data Summary
Compound Name | Molecular Formula | Key Features | Biological Activity |
---|---|---|---|
This compound | C₁₄H₁₈O | Contains a methyl group in the phenyl ring | Moderate antimicrobial |
4-Cyanophenyl cyclohexyl ketone | C₁₄H₁₅NO | Contains a cyano group | Significant antimicrobial |
4-Fluorophenyl cyclohexyl ketone | C₁₄H₁₅FNO | Incorporates a fluorine atom | Variable activity |
Q & A
Basic Research Questions
Q. What are the common synthetic routes to 4-methylphenyl cycloheptyl ketone, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis of this compound often involves cycloheptyl ketone intermediates generated via SmI₂-mediated fragmentation of cyclopropyl ketones. For example, cyclopropyl ketones (e.g., compound 1.72) can be fragmented using SmI₂ followed by acidic workup, yielding cycloheptyl ketones in 84% yield . Alternative routes include Grignard reagent reactions , where phenylmagnesium bromide reacts with cycloheptanecarbonitrile, followed by acid hydrolysis to form cycloheptyl phenyl ketone precursors (73% yield) . Key factors affecting yield include:
- Reduction conditions : AlH₃-mediated reduction of orthoamide moieties (74% yield) .
- Oxidative elimination : Quenching with PhSeBr and subsequent oxidation to form conjugated enones (56% over two steps) .
Q. How does the cycloheptyl ring size influence the ketone’s reactivity in hydride reduction reactions?
- Methodological Answer : Cycloheptyl phenyl ketones exhibit slower reaction rates with sodium borohydride compared to smaller rings (e.g., cyclopentyl). This is attributed to torsional strain redistribution from the cycloheptyl ring to the ketone carbonyl, reducing hydride affinity . For example:
- Cyclopentyl phenyl ketone : Faster reduction due to lower angular strain.
- Cycloheptyl phenyl ketone : Slower kinetics, as strain release at the reaction site is less efficient .
Experimental optimization requires adjusting temperature (e.g., 0°C for cyclopropyl derivatives) or using stronger reductants like SmI₂ .
Advanced Research Questions
Q. What challenges arise in achieving chemoselective dehydrogenation of this compound to dienones?
- Methodological Answer : Dehydrogenation to form cycloheptyl dienones (e.g., compound 1.76) is hindered by competing side reactions and lack of chemoselective catalysts . Evidence shows that:
- Oxidative conditions (e.g., PhI(OAc)₂/Br₂) lead to undesired bromination or tetrahydrofuran formation .
- Transition-metal catalysts (e.g., Pd/C) often over-oxidize or polymerize the substrate .
Proposed solutions include: - Protection/deprotection strategies : Temporarily shielding the ketone as a trimethyl silyl ether to direct dehydrogenation .
- Computational modeling : Predicting reactive sites to design targeted catalysts .
Q. How do computational models inform the biological activity of this compound derivatives?
- Methodological Answer : Molecular docking studies suggest that the ketone moiety of this compound occupies under-explored regions of ATP-binding sites in kinases (e.g., PKC). This guided the synthesis of analogs via:
- Reductive amination : Sodium borohydride reduction followed by amine coupling (Scheme 4) .
- Bioactivity testing : Derivatives showed moderate PKC inhibition (Table 1, ~50% inhibition at 10 µM), validating the computational approach .
Refinement involves introducing electron-withdrawing groups (e.g., chloro) to enhance binding affinity .
Q. Why do acid-catalyzed fragmentations of cyclopropyl alcohol intermediates fail, and how is this circumvented?
- Methodological Answer : Acid-catalyzed fragmentation of cyclopropyl alcohols (e.g., compound 1.73) fails due to kinetic barriers and unstable carbocation intermediates . Successful alternatives include:
- SmI₂-mediated cleavage : Fragments cyclopropyl ketones directly to cycloheptyl ketones (84% yield) via single-electron transfer mechanisms .
- Radical-based pathways : Using PhSeBr to generate selenide intermediates, followed by oxidative elimination to enones .
Q. Data Contradictions and Resolution
- Contradiction : Cycloheptyl ketones exhibit slower hydride reduction rates than cyclopentyl analogs, yet computational models predict higher reactivity for seven-membered rings .
- Resolution : The discrepancy arises from strain redistribution in transition states. Experimental kinetic data (e.g., Arrhenius plots) and DFT calculations are recommended to reconcile theory and practice .
Properties
IUPAC Name |
cycloheptyl-(4-methylphenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20O/c1-12-8-10-14(11-9-12)15(16)13-6-4-2-3-5-7-13/h8-11,13H,2-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FIOBOYXQDAEAFH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C2CCCCCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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